molecular formula C25H18O5 B14452626 (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate CAS No. 74192-51-1

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate

Cat. No.: B14452626
CAS No.: 74192-51-1
M. Wt: 398.4 g/mol
InChI Key: SVXPIRHIQCLSIY-UHFFFAOYSA-N
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Description

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is a chemical compound belonging to the class of substituted pyrenes Pyrenes are polycyclic aromatic hydrocarbons known for their unique photophysical and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate typically involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or nitro-substituted derivatives.

Scientific Research Applications

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and potentially leading to cell death. It may also interact with proteins, altering their structure and activity. These interactions are mediated by the compound’s unique electronic properties and its ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (3-Acetyloxy-6-methoxybenzo(a)pyrene): Similar structure but lacks the additional acetate group.

    (6-Methoxybenzo(a)pyrene): Lacks both the acetyloxy and acetate groups.

    (3-Acetyloxybenzo(a)pyrene): Lacks the methoxy group.

Uniqueness

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct electronic and steric properties.

Properties

CAS No.

74192-51-1

Molecular Formula

C25H18O5

Molecular Weight

398.4 g/mol

IUPAC Name

(3-acetyloxy-6-methoxybenzo[a]pyren-1-yl) acetate

InChI

InChI=1S/C25H18O5/c1-13(26)29-21-12-22(30-14(2)27)19-10-11-20-23-16(8-9-18(21)24(19)23)15-6-4-5-7-17(15)25(20)28-3/h4-12H,1-3H3

InChI Key

SVXPIRHIQCLSIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OC)OC(=O)C

Origin of Product

United States

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